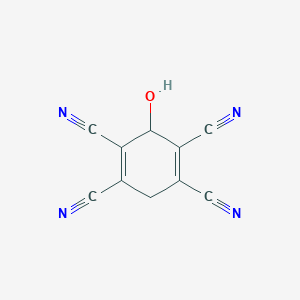
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with hydroxyl and tetracarbonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several methods. One common approach involves the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of a molecular sieve . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitrogen oxides in the presence of molecular sieves are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s unique structure allows it to participate in resonance-stabilized carbocation formation, which is crucial for its reactivity in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile: Similar structure but with oxo groups instead of hydroxyl groups.
1,2,4,5-Benzenetetracarbonitrile: A benzene ring with four nitrile groups, lacking the hydroxyl and diene features.
Uniqueness
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is unique due to its combination of hydroxyl and tetracarbonitrile groups on a cyclohexadiene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
789476-49-9 |
|---|---|
Molekularformel |
C10H4N4O |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
3-hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10H4N4O/c11-2-6-1-7(3-12)9(5-14)10(15)8(6)4-13/h10,15H,1H2 |
InChI-Schlüssel |
SGVGRMYGOCIZMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(C(=C1C#N)C#N)O)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
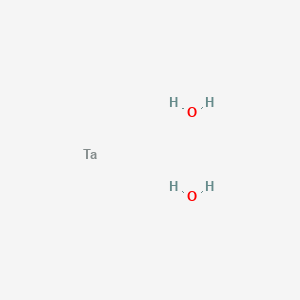
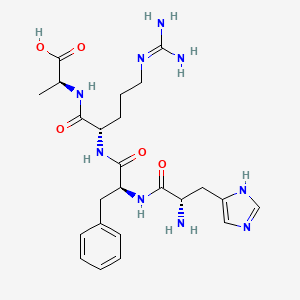
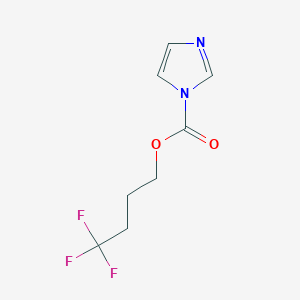

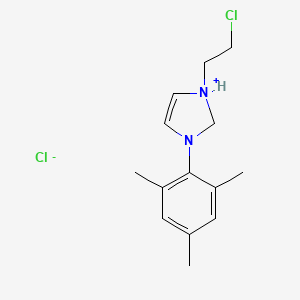
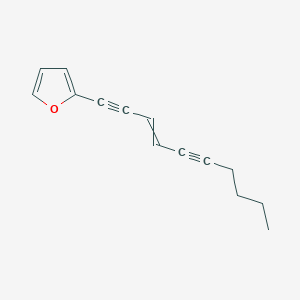
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
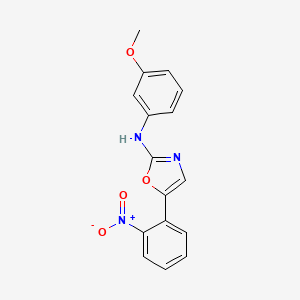

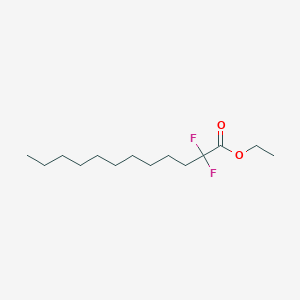
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
